molecular formula C16H22N2OS B1526639 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol CAS No. 913614-15-0

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol

Cat. No. B1526639
M. Wt: 290.4 g/mol
InChI Key: PHIXUCQCQUCNGS-UHFFFAOYSA-N
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Description

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol, also known as 4-BT, is an organic compound belonging to the class of piperazine derivatives. It is a colorless to light yellow crystalline solid with a molecular weight of 268.33 g/mol. 4-BT has been studied extensively for its potential applications in the fields of medicinal chemistry and organic synthesis. In particular, its ability to act as a chiral auxiliaries for asymmetric synthesis has been of particular interest to researchers.

Scientific Research Applications

Antidepressant Potential

Some benzo[b]thiophene derivatives, including those similar to 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol, have been synthesized for potential use as antidepressant drugs. These compounds demonstrate dual action at 5-HT1A serotonin receptors and serotonin transporter. For instance, compounds derived from 2-acetyl-3-methylbenzo[b]thiophene showed promising in vitro affinity for 5-HT1A receptor and serotonin reuptake inhibition, suggesting their potential use in treating depression (Orus et al., 2002).

Synthesis of Brexpiprazole

The compound has been involved in the synthesis of brexpiprazole, an antipsychotic drug approved for schizophrenia treatment. A novel palladium-mediated Buchwald–Hartwig coupling using a similar benzo[b]thiophene derivative efficiently facilitated this synthesis (Kumar et al., 2018).

Anti-Tubercular Agents

Research has been conducted on various derivatives of benzo[b]thiophene piperazines for their potential as anti-tubercular agents. These compounds have been synthesized and evaluated for in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. Some compounds in this category demonstrated moderate to good inhibitory activity, highlighting their potential in tuberculosis treatment (Naidu et al., 2016).

Antimicrobial Activity

Benzo[b]thiophene piperazine derivatives have also been synthesized and evaluated for antimicrobial activity. For example, one study reported potent activity against Gram-negative bacterial strains and good inhibitory activity against fungal strains, suggesting these compounds' potential in antimicrobial applications (Mishra et al., 2019).

Radiotracer for D3 Receptor Imaging

A derivative of benzo[b]thiophene piperazine, similar to 4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol, has been used in synthesizing a radiotracer for D3 receptor imaging. This development is significant for studying neurological conditions and drug development (Kuhnast et al., 2006).

Molecular Association Studies

The molecular association of similar compounds with other agents like 2-hydroxypropyl-β-cyclodextrin has been explored to improve solubility and efficacy. These studies are crucial in the development of more effective pharmaceutical formulations (Devine et al., 2020).

properties

IUPAC Name

4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c19-12-2-1-7-17-8-10-18(11-9-17)15-4-3-5-16-14(15)6-13-20-16/h3-6,13,19H,1-2,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIXUCQCQUCNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCO)C2=C3C=CSC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol

Synthesis routes and methods

Procedure details

Potassium carbonate (3.87 g, 28 mmol) was added to a solution of 7.76 g (23.3 mmol) of 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butyl acetate in 90% methanol solution (150 ml). The solution mixture was stirred at room temperature for 2 hours. Water was added to the reaction solution, which was then extracted with dichloromethane. The extraction solution was dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (n-hexane:ethyl acetate=2:1→1:1), and concentrated under reduced pressure to obtain 4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butan-1-ol (6.65 g) as colorless oil.
Quantity
3.87 g
Type
reactant
Reaction Step One
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PB Nehal, BP Ashok, S Mohana Rao, JV Amit… - Journal of Chemical and …, 2018
Number of citations: 12

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